2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic acetamide derivative characterized by a thioether linkage between a 4-fluorophenyl group and an acetamide backbone, with a 3-methylisothiazol-5-yl substituent on the nitrogen atom. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the isothiazole ring contributes to electronic and steric effects that may influence target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS2/c1-8-6-12(18-15-8)14-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTXMHOPTFDSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide typically involves the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with a suitable acylating agent to form the intermediate 4-fluorophenyl thioether.
Introduction of the isothiazole ring: The intermediate is then reacted with 3-methylisothiazole-5-carboxylic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl and isothiazole groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Core: The target compound features an isothiazole ring, whereas analogs utilize triazoles (e.g., ), thiadiazoles (), or fused imidazothiazoles (). Isothiazoles are less common in the literature, suggesting unique electronic properties due to sulfur and nitrogen proximity.
Fluorophenyl Positioning :
- Fluorine is predominantly at the para position in the target compound and some analogs (), optimizing steric and electronic effects. Ortho/meta fluorination () may alter dipole moments and binding interactions.
Acetyl or amino groups in analogs () introduce hydrogen-bonding capabilities absent in the target compound.
Pharmacological and Physicochemical Comparisons
Key Insights:
Lipophilicity :
- The target compound’s moderate LogP (~2.8) suggests balanced membrane permeability compared to more lipophilic triazole derivatives (e.g., LogP ~3.5 in ), which may aggregate in lipid-rich tissues.
Conformational Flexibility: Fewer rotatable bonds in the target compound (5 vs.
Thiadiazoline derivatives () with acetyl groups are linked to cyclooxygenase inhibition, a pathway less likely for the target compound due to the absence of hydrogen-bond donors.
Q & A
Q. What are the optimized synthetic routes for 2-((4-fluorophenyl)thio)-N-(3-methylisothiazol-5-yl)acetamide, and how can reaction conditions be controlled to improve yield and purity?
Answer: The synthesis involves multi-step routes, typically starting with nucleophilic substitution between 4-fluorothiophenol and chloroacetamide intermediates, followed by coupling to the 3-methylisothiazole moiety. Key parameters include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction rates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and acetamide carbonyl (δ ~168–170 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond geometries and intermolecular interactions (e.g., hydrogen bonding between acetamide and isothiazole groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~335.07) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH stability : The acetamide group is susceptible to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, degrading the compound within 24 hours .
- Thermal stability : Decomposition occurs above 150°C, as observed via TGA-DSC, with the thioether linkage being the weakest point .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s reported biological activity, and how can they be validated experimentally?
Answer:
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
- Modifications : Vary substituents on the isothiazole (e.g., replacing methyl with ethyl) or fluorophenyl (e.g., adding electron-withdrawing groups) .
- Assay design :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays .
- Selectivity profiling : Compare activity against off-target receptors (e.g., GPCRs) via radioligand binding assays .
Q. How should researchers address contradictions in reported bioactivity data across different studies?
Answer:
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
Q. How does this compound compare structurally and functionally to analogs like 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
